Aplaviroc
Aplaviroc
A spiro-diketo-piperazine; a potent noncompetitive allosteric antagonist of the CCR5 receptor with concomitantly potent antiviral effects for HIV-1.
Aplaviroc is a C-C Chemokine Receptor Type 5 (CCR5) antagonist with activity against HIV-1. Aplaviroc inhibits HIV-1 entry via CCR5 coreceptor interaction.
Aplaviroc is a C-C Chemokine Receptor Type 5 (CCR5) antagonist with activity against HIV-1. Aplaviroc inhibits HIV-1 entry via CCR5 coreceptor interaction.
Brand Name:
Vulcanchem
CAS No.:
461443-59-4
VCID:
VC0519133
InChI:
InChI=1S/C33H43N3O6/c1-2-3-19-36-30(38)28(29(37)24-7-5-4-6-8-24)34-32(41)33(36)17-20-35(21-18-33)22-23-9-13-26(14-10-23)42-27-15-11-25(12-16-27)31(39)40/h9-16,24,28-29,37H,2-8,17-22H2,1H3,(H,34,41)(H,39,40)/t28-,29-/m1/s1
SMILES:
CCCCN1C(=O)C(NC(=O)C12CCN(CC2)CC3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)O)C(C5CCCCC5)O
Molecular Formula:
C33H43N3O6
Molecular Weight:
577.7 g/mol
Aplaviroc
CAS No.: 461443-59-4
Inhibitors
VCID: VC0519133
Molecular Formula: C33H43N3O6
Molecular Weight: 577.7 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description | A spiro-diketo-piperazine; a potent noncompetitive allosteric antagonist of the CCR5 receptor with concomitantly potent antiviral effects for HIV-1. Aplaviroc is a C-C Chemokine Receptor Type 5 (CCR5) antagonist with activity against HIV-1. Aplaviroc inhibits HIV-1 entry via CCR5 coreceptor interaction. |
---|---|
CAS No. | 461443-59-4 |
Product Name | Aplaviroc |
Molecular Formula | C33H43N3O6 |
Molecular Weight | 577.7 g/mol |
IUPAC Name | 4-[4-[[(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undecan-9-yl]methyl]phenoxy]benzoic acid |
Standard InChI | InChI=1S/C33H43N3O6/c1-2-3-19-36-30(38)28(29(37)24-7-5-4-6-8-24)34-32(41)33(36)17-20-35(21-18-33)22-23-9-13-26(14-10-23)42-27-15-11-25(12-16-27)31(39)40/h9-16,24,28-29,37H,2-8,17-22H2,1H3,(H,34,41)(H,39,40)/t28-,29-/m1/s1 |
Standard InChIKey | GWNOTCOIYUNTQP-FQLXRVMXSA-N |
Isomeric SMILES | CCCCN1C(=O)[C@H](NC(=O)C12CCN(CC2)CC3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)O)[C@@H](C5CCCCC5)O |
SMILES | CCCCN1C(=O)C(NC(=O)C12CCN(CC2)CC3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)O)C(C5CCCCC5)O |
Canonical SMILES | CCCCN1C(=O)C(NC(=O)C12CCN(CC2)CC3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)O)C(C5CCCCC5)O |
Appearance | Solid powder |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >3 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | 4-((4-(((3R)-1-butyl-3-((R)-cyclohexyl(hydroxy)methyl)-2,5-dioxo-1,4,9-triazaspiro(5.5)undec-9-yl)methyl)phenyl)oxy)benzoic acid hydrochloride aplaviroc benzoic acid, 4-(4-(((3R)-1-butyl-3-((R)-cyclohexylhydroxymethyl)-2,5-dioxo-1,4,9- triazaspiro(55)undec-9-yl)methyl)phenoxy)- GW873140 |
Reference | 1: Berg C, Spiess K, Lüttichau HR, Rosenkilde MM. Biased small-molecule ligands for selective inhibition of HIV-1 cell entry via CCR5. Pharmacol Res Perspect. 2016 Oct 18;4(6):e00262. doi: 10.1002/prp2.262. eCollection 2016 Dec. PubMed PMID: 28097000; PubMed Central PMCID: PMC5226280. 2: Abrol R, Trzaskowski B, Goddard WA 3rd, Nesterov A, Olave I, Irons C. Ligand- and mutation-induced conformational selection in the CCR5 chemokine G protein-coupled receptor. Proc Natl Acad Sci U S A. 2014 Sep 9;111(36):13040-5. doi: 10.1073/pnas.1413216111. Epub 2014 Aug 25. PubMed PMID: 25157173; PubMed Central PMCID: PMC4246978. 3: Swinney DC, Beavis P, Chuang KT, Zheng Y, Lee I, Gee P, Deval J, Rotstein DM, Dioszegi M, Ravendran P, Zhang J, Sankuratri S, Kondru R, Vauquelin G. A study of the molecular mechanism of binding kinetics and long residence times of human CCR5 receptor small molecule allosteric ligands. Br J Pharmacol. 2014 Jul;171(14):3364-75. doi: 10.1111/bph.12683. PubMed PMID: 24628038; PubMed Central PMCID: PMC4105926. 4: Steen A, Sparre-Ulrich AH, Thiele S, Guo D, Frimurer TM, Rosenkilde MM. Gating function of isoleucine-116 in TM-3 (position III:16/3.40) for the activity state of the CC-chemokine receptor 5 (CCR5). Br J Pharmacol. 2014 Mar;171(6):1566-79. doi: 10.1111/bph.12553. PubMed PMID: 24328926; PubMed Central PMCID: PMC3954493. 5: Ban H, Nagano M, Gavrilyuk J, Hakamata W, Inokuma T, Barbas CF 3rd. Facile and stabile linkages through tyrosine: bioconjugation strategies with the tyrosine-click reaction. Bioconjug Chem. 2013 Apr 17;24(4):520-32. doi: 10.1021/bc300665t. Epub 2013 Mar 27. PubMed PMID: 23534985; PubMed Central PMCID: PMC3658467. 6: Steen A, Thiele S, Guo D, Hansen LS, Frimurer TM, Rosenkilde MM. Biased and constitutive signaling in the CC-chemokine receptor CCR5 by manipulating the interface between transmembrane helices 6 and 7. J Biol Chem. 2013 May 3;288(18):12511-21. doi: 10.1074/jbc.M112.449587. Epub 2013 Mar 14. PubMed PMID: 23493400; PubMed Central PMCID: PMC3642299. 7: Gavrilyuk J, Ban H, Uehara H, Sirk SJ, Saye-Francisco K, Cuevas A, Zablowsky E, Oza A, Seaman MS, Burton DR, Barbas CF 3rd. Antibody conjugation approach enhances breadth and potency of neutralization of anti-HIV-1 antibodies and CD4-IgG. J Virol. 2013 May;87(9):4985-93. doi: 10.1128/JVI.03146-12. Epub 2013 Feb 20. PubMed PMID: 23427154; PubMed Central PMCID: PMC3624287. 8: Thiele S, Steen A, Jensen PC, Mokrosinski J, Frimurer TM, Rosenkilde MM. Allosteric and orthosteric sites in CC chemokine receptor (CCR5), a chimeric receptor approach. J Biol Chem. 2011 Oct 28;286(43):37543-54. doi: 10.1074/jbc.M111.243808. Epub 2011 Aug 30. PubMed PMID: 21878623; PubMed Central PMCID: PMC3199500. 9: Shin N, Solomon K, Zhou N, Wang KH, Garlapati V, Thomas B, Li Y, Covington M, Baribaud F, Erickson-Viitanen S, Czerniak P, Contel N, Liu P, Burn T, Hollis G, Yeleswaram S, Vaddi K, Xue CB, Metcalf B, Friedman S, Scherle P, Newton R. Identification and characterization of INCB9471, an allosteric noncompetitive small-molecule antagonist of C-C chemokine receptor 5 with potent inhibitory activity against monocyte migration and HIV-1 infection. J Pharmacol Exp Ther. 2011 Jul;338(1):228-39. doi: 10.1124/jpet.111.179531. Epub 2011 Apr 1. PubMed PMID: 21459966. 10: Labrecque J, Metz M, Lau G, Darkes MC, Wong RS, Bogucki D, Carpenter B, Chen G, Li T, Nan S, Schols D, Bridger GJ, Fricker SP, Skerlj RT. HIV-1 entry inhibition by small-molecule CCR5 antagonists: a combined molecular modeling and mutant study using a high-throughput assay. Virology. 2011 May 10;413(2):231-43. doi: 10.1016/j.virol.2011.02.016. Epub 2011 Mar 9. PubMed PMID: 21388649. 11: Da LT, Wu YD. Theoretical studies on the interactions and interferences of HIV-1 glycoprotein gp120 and its coreceptor CCR5. J Chem Inf Model. 2011 Feb 28;51(2):359-69. doi: 10.1021/ci1003448. Epub 2011 Feb 2. PubMed PMID: 21284403. 12: Donia M, McCubrey JA, Bendtzen K, Nicoletti F. Potential use of rapamycin in HIV infection. Br J Clin Pharmacol. 2010 Dec;70(6):784-93. doi: 10.1111/j.1365-2125.2010.03735.x. Review. PubMed PMID: 21175433; PubMed Central PMCID: PMC3014061. 13: Gavrilyuk J, Uehara H, Otsubo N, Hessell A, Burton DR, Barbas CF 3rd. Potent inhibition of HIV-1 entry with a chemically programmed antibody aided by an efficient organocatalytic synthesis. Chembiochem. 2010 Oct 18;11(15):2113-8. doi: 10.1002/cbic.201000432. PubMed PMID: 20845359. 14: Tilton JC, Wilen CB, Didigu CA, Sinha R, Harrison JE, Agrawal-Gamse C, Henning EA, Bushman FD, Martin JN, Deeks SG, Doms RW. A maraviroc-resistant HIV-1 with narrow cross-resistance to other CCR5 antagonists depends on both N-terminal and extracellular loop domains of drug-bound CCR5. J Virol. 2010 Oct;84(20):10863-76. doi: 10.1128/JVI.01109-10. Epub 2010 Aug 11. PubMed PMID: 20702642; PubMed Central PMCID: PMC2950574. 15: Nakata H, Kruhlak M, Kamata W, Ogata-Aoki H, Li J, Maeda K, Ghosh AK, Mitsuya H. Effects of CC chemokine receptor 5 (CCR5) inhibitors on the dynamics of CCR5 and CC-chemokine-CCR5 interactions. Antivir Ther. 2010;15(3):321-31. doi: 10.3851/IMP1529. PubMed PMID: 20516552. 16: Pfaff JM, Wilen CB, Harrison JE, Demarest JF, Lee B, Doms RW, Tilton JC. HIV-1 resistance to CCR5 antagonists associated with highly efficient use of CCR5 and altered tropism on primary CD4+ T cells. J Virol. 2010 Jul;84(13):6505-14. doi: 10.1128/JVI.00374-10. Epub 2010 Apr 21. PubMed PMID: 20410277; PubMed Central PMCID: PMC2903254. 17: Tilton JC, Amrine-Madsen H, Miamidian JL, Kitrinos KM, Pfaff J, Demarest JF, Ray N, Jeffrey JL, Labranche CC, Doms RW. HIV type 1 from a patient with baseline resistance to CCR5 antagonists uses drug-bound receptor for entry. AIDS Res Hum Retroviruses. 2010 Jan;26(1):13-24. doi: 10.1089/aid.2009.0132. PubMed PMID: 20055594; PubMed Central PMCID: PMC2858898. 18: Latinovic O, Heredia A, Gallo RC, Reitz M, Le N, Redfield RR. Rapamycin enhances aplaviroc anti-HIV activity: implications for the clinical development of novel CCR5 antagonists. Antiviral Res. 2009 Jul;83(1):86-9. doi: 10.1016/j.antiviral.2009.02.199. Epub 2009 Mar 9. PubMed PMID: 19501260. 19: Arribas López JR. [Secondary effects of treatment with maraviroc and other CCR5 antagonists. Potential impact of the CCR5 blocker]. Enferm Infecc Microbiol Clin. 2008 Oct;26 Suppl 11:23-7. Review. Spanish. PubMed PMID: 19133218. 20: Arenzana-Seisdedos F. [Viral entry as therapeutic target. Current situation of entry inhibitors]. Enferm Infecc Microbiol Clin. 2008 Oct;26 Suppl 11:5-11. Review. Spanish. PubMed PMID: 19133215. |
PubChem Compound | 3001322 |
Last Modified | Feb 18 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume